molecular formula C12H15N3O2 B1522523 1-N,3-N-dicyclopropyl-2-nitrobenzene-1,3-diamine CAS No. 1258650-72-4

1-N,3-N-dicyclopropyl-2-nitrobenzene-1,3-diamine

Cat. No. B1522523
CAS RN: 1258650-72-4
M. Wt: 233.27 g/mol
InChI Key: ASTBJYMQFLPBJD-UHFFFAOYSA-N
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Description

1-N,3-N-dicyclopropyl-2-nitrobenzene-1,3-diamine, also known as DCND, is a chemical compound that belongs to the class of aromatic diamines. It has a molecular formula of C12H15N3O2 and a molecular weight of 233.27 g/mol .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics such as melting point, boiling point, and density. Unfortunately, the search results do not provide specific physical and chemical properties for 1-N,3-N-dicyclopropyl-2-nitrobenzene-1,3-diamine .

Scientific Research Applications

Catalysis and Synthesis

  • Enantioselective Michael Additions Catalysis : Ni(II)-bis[(R,R)-N,N'-dibenzylcyclohexane-1,2-diamine]Br(2) has been identified as a catalyst that can facilitate the Michael addition of 1,3-dicarbonyl compounds to nitroalkenes at room temperature. The catalyst yields high enantioselectivities and has distinct roles for each diamine ligand, with one serving as a chiral ligand and the other functioning as a base. This system has shown versatility with various substrates, including aliphatic nitroalkenes and 1,3-diketones. The study emphasizes the scope of this catalytic system and suggests a model for stereochemical induction consistent with X-ray structure analysis (Evans, Mito & Seidel, 2007).

Chemical Synthesis and Reactivity

  • Synthesis of Nitrocyclopropane : A method has been developed to prepare nitrocyclopropane by reacting 3-chloro-1-nitropropane with an amine, including ethylene diamine, in the presence of a polar, aprotic solvent. This method has been shown to produce nitrocyclopropane in high yield, demonstrating the reactivity of similar diamine compounds in organic synthesis (Faugeras, Luong & Papadopoulo, 1999).

Luminescence and Sensing

  • Luminescent Metal-Organic Frameworks : Research has shown the development of a zinc-based metal-organic framework that can function as a highly sensitive multi-responsive luminescent sensor. It's capable of sensing Fe3+, Cr2O72−, and CrO42− in water, and nitrobenzene in ethanol, with impressive detection limits. This indicates the potential of diamine compounds in constructing frameworks with significant sensing capabilities (Xu et al., 2020).

Industrial Applications

  • Corrosion Inhibition in Mild Steel : Novel synthesized compounds, including N1,N1′-(1,4-phenylene)bis(N4-(4-nitrobenzylidene)benzene-1,4-diamine), have been evaluated for their corrosion inhibiting properties on mild steel in 1 M HCl. These compounds demonstrate significant corrosion inhibition efficiency, indicating their potential in industrial applications like pickling of steel, descaling, and oil well acidization (Singh & Quraishi, 2016).

properties

IUPAC Name

1-N,3-N-dicyclopropyl-2-nitrobenzene-1,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O2/c16-15(17)12-10(13-8-4-5-8)2-1-3-11(12)14-9-6-7-9/h1-3,8-9,13-14H,4-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASTBJYMQFLPBJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC2=C(C(=CC=C2)NC3CC3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-N,3-N-dicyclopropyl-2-nitrobenzene-1,3-diamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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